Enhanced Lipophilicity vs. 4-Chloro Analog
The introduction of a second chlorine atom on the benzyl ring in 2-[(3,4-dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde increases the computed logP by approximately 0.75 log units compared to the mono-4-chloro analog, reflecting substantially higher lipophilicity [REFS-1, REFS-2].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.6464 (computed; CAS 478065-44-0) |
| Comparator Or Baseline | logP ≈ 4.90 (estimated for 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde, CAS 65764-05-8; MW 313.80, C₁₇H₁₂ClNOS) |
| Quantified Difference | ΔlogP ≈ +0.75 (target more lipophilic) |
| Conditions | Computed logP values from vendor technical datasheets using standard algorithmic estimation methods [REFS-1, REFS-2]. |
Why This Matters
Higher logP directly impacts membrane permeability predictions and chromatographic retention, meaning that researchers switching from the mono-chloro analog must adjust reaction workup and purification protocols accordingly.
